molecular formula C21H26FN3O2 B2599856 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide CAS No. 1049375-41-8

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Cat. No.: B2599856
CAS No.: 1049375-41-8
M. Wt: 371.456
InChI Key: LQUAMANENYPRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide (CAS 1049375-41-8) is an organic compound with the molecular formula C21H26FN3O2 and a molecular weight of 371.45 g/mol . This acetamide derivative features a piperazine ring, a structural motif commonly investigated for its potential biological activity. Researchers value this compound for its utility in designing and synthesizing novel bioactive molecules. Preclinical research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown promise in the field of neurology, particularly for anticonvulsant applications . These analogs have demonstrated activity in established animal models such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is relevant for the study of therapy-resistant epilepsy . The mechanism of action for one of the most potent related derivatives was identified as modulation of neuronal voltage-sensitive sodium channels . Furthermore, other acetamide compounds containing a piperazine group have shown significant inhibitory effects on osteoclastogenesis, the process by which bone-resorbing cells are formed . This suggests potential research applications for this chemical scaffold in bone resorption disorders such as osteoporosis, where it may help suppress the formation of mature osteoclasts and their bone-resorbing activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c22-19-9-4-5-10-20(19)27-17-21(26)23-11-6-12-24-13-15-25(16-14-24)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUAMANENYPRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 2-(2-fluorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine.

    Synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)amine: This involves the reaction of 4-phenylpiperazine with 3-chloropropylamine under basic conditions.

    Final coupling reaction: The final step involves the reaction of 2-(2-fluorophenoxy)acetyl chloride with N-(3-(4-phenylpiperazin-1-yl)propyl)amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732)

  • Key Differences: Phenoxy Substituent: 4-Fluoro vs. 2-fluoro in the target compound. Heterocycle: Morpholine vs. 4-phenylpiperazine.
  • Physicochemical Properties :

    Property Y205-7732 Target Compound (Inferred)
    Molecular Formula C₁₅H₂₁FN₂O₃ C₂₁H₂₅FN₄O₂
    Molecular Weight 296.34 g/mol ~392.45 g/mol
    logP 0.64 Likely higher (phenylpiperazine increases lipophilicity)
    Hydrogen Bond Acceptors 5 5 (similar)
    Polar Surface Area 43.67 Ų ~50–60 Ų (due to phenylpiperazine)
  • Biological Implications : Morpholine derivatives like Y205-7732 are often associated with improved solubility compared to phenylpiperazines, but 4-phenylpiperazine may enhance receptor binding in CNS targets (e.g., dopamine or serotonin receptors) .

Piperidine/Piperazine-Based Acetamides (e.g., 17{5,3}, 17{3,3})

  • Key Differences: Core Structure: Bromomethylphenyl acetamide vs. fluorophenoxy acetamide. Substituents: Methylpiperidine or piperidine vs. phenylpiperazine.
  • Synthetic Yields :
    • 17{5,3}: 27% yield; 17{3,3}: 32% yield .
    • Lower yields in these analogs suggest steric or electronic challenges during alkylation/amination steps, which may also apply to the target compound.
  • Spectroscopic Characterization : All analogs were confirmed via ¹H/¹³C NMR and HRMS, indicating reliable synthetic protocols for structurally complex acetamides .

Pharmacological and Physicochemical Trends

  • Heterocycle Impact: Morpholine: Enhances solubility and metabolic stability due to its oxygen atom and compact structure .
  • Fluorine Position: 2-Fluoro substitution on phenoxy may alter steric interactions compared to 4-fluoro (Y205-7732), affecting target binding and selectivity.

Biological Activity

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a synthetic compound notable for its potential pharmacological properties, particularly concerning central nervous system (CNS) disorders. This compound features a complex structure that includes a fluorophenoxy group, a piperazine moiety, and an acetamide functional group, which may contribute to its biological activity.

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : Approximately 359.42 g/mol
  • Structure : The compound's unique structure enhances its interaction with various biological targets, particularly neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, especially in modulating neurotransmitter systems. Preliminary studies suggest potential applications in treating anxiety and depression due to interactions with serotonin receptors (5-HT receptors), which are crucial in mood regulation.

The biological activity of this compound primarily revolves around its interaction with serotonin receptors. Piperazine derivatives are known for their affinity for these receptors, contributing to their anxiolytic and antidepressant effects. The specific binding affinity and efficacy of this compound compared to existing antidepressants require further investigation.

Comparative Analysis with Similar Compounds

A comparison of structural analogs helps elucidate the unique features and potential advantages of this compound:

Compound NameStructureUnique Features
1-[4-(4-fluorophenyl)piperazin-1-yl]-N-propylacetamideStructurePropyl chain instead of a phenyl group
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideStructureChlorine substitution alters receptor affinity
2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-oneStructureIncorporates a triazole ring affecting pharmacological properties

These compounds highlight the diversity within this chemical class while emphasizing the unique fluorophenoxy substitution in this compound, which may enhance its biological activity and specificity towards certain receptors .

Case Studies and Research Findings

Recent studies have explored the anticonvulsant activity of related piperazine derivatives. For instance, a study synthesized twenty-two new N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that several compounds demonstrated significant anticonvulsant activity in maximal electroshock (MES) tests .

The findings suggest that modifications in the piperazine structure can lead to variances in biological activity. Notably, compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, indicating that structural alterations can significantly impact pharmacokinetics and dynamics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Microwave-assisted synthesis (3–5 hours at 120–150°C) can expedite coupling of the fluorophenoxy and phenylpiperazine moieties to the acetamide backbone .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves yield (typically 60–75%) .
  • Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, piperazine CH2_2 groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~428.2 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving intramolecular interactions (e.g., C–H···O bonds) and crystal packing, as demonstrated in analogous acetamide derivatives .

Q. How should researchers design initial pharmacological screening assays for this compound?

  • Approach :

  • Target Selection : Prioritize receptors common to phenylpiperazine derivatives (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) using radioligand binding assays (IC50_{50} determination) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) to assess therapeutic potential .

Advanced Research Questions

Q. What strategies are effective for identifying the compound’s mechanism of action and molecular targets?

  • Methodology :

  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT1A_{1A} receptor homology models) .
  • Proteomics : SILAC-based quantitative analysis to identify differentially expressed proteins in treated vs. untreated neuronal cells .
  • In Vivo Microdialysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) in rodent brain regions post-administration .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50} values) be resolved?

  • Resolution Steps :

  • Assay Standardization : Validate ligand-binding protocols using positive controls (e.g., WAY-100635 for 5-HT1A_{1A}) and replicate across labs .
  • Metabolic Stability Testing : Compare results in hepatic microsomes (human vs. rodent) to account for species-specific degradation .
  • Data Normalization : Use Z-factor scoring to minimize batch-to-batch variability in high-throughput screens .

Q. What formulation strategies improve the compound’s aqueous solubility and bioavailability?

  • Experimental Design :

  • Co-Solvency : Test solubility in PEG-400/water mixtures (e.g., 30% PEG increases solubility 10-fold) .
  • Solid Dispersion : Prepare with PVP K30 via spray drying; characterize amorphous phase stability via DSC and PXRD .
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced blood-brain barrier penetration .

Q. Which in vivo models are appropriate for evaluating efficacy and toxicity?

  • Model Selection :

  • Rodent Behavioral Assays : Forced swim test (depression) and elevated plus maze (anxiety) to assess CNS activity .
  • Toxicokinetics : Dose-ranging studies in Sprague-Dawley rats (oral and IV routes) with plasma LC-MS/MS analysis for AUC and Cmax_{max} determination .
  • Histopathology : Post-mortem organ examination (liver, kidneys) to detect off-target toxicity .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Workflow :

  • QSAR Modeling : Train models on phenylpiperazine analogs using descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon fluorophenoxy substitution (e.g., meta- vs. para-fluoro effects) .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP3A4 inhibition risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.